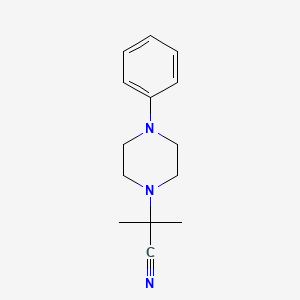

2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile

Beschreibung

2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile is a nitrile-containing compound featuring a propanenitrile backbone substituted with a methyl group and a 4-phenylpiperazine moiety. The phenylpiperazine group introduces aromatic and basic characteristics, while the methyl group on the propanenitrile core contributes to steric effects. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Eigenschaften

IUPAC Name |

2-methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-14(2,12-15)17-10-8-16(9-11-17)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVABEIORUOHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293303 | |

| Record name | 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92326-91-5 | |

| Record name | NSC88440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution to Form the Piperazine Derivative

The initial key step in synthesizing 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile involves the nucleophilic substitution of a halogenated nitrile precursor with 1-methyl-3-phenylpiperazine.

-

- 2-Chloronicotinonitrile or 2-chloro-3-cyanopyridine as the halogenated nitrile substrate.

- 1-Methyl-3-phenylpiperazine as the nucleophile.

- Potassium fluoride or potassium iodide as a catalyst or additive to enhance nucleophilicity.

- Solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Triethylamine as a base to neutralize generated acids.

-

- Temperature range: 120–154 °C.

- Atmosphere: Nitrogen or inert gas to prevent oxidation.

- Duration: 18 to 30 hours.

- Molar ratios: Slight excess of piperazine derivative (e.g., 105 mol% relative to halogenated nitrile).

| Parameter | Details |

|---|---|

| Substrate | 2-Chloronicotinonitrile (e.g., 13.86 kg) |

| Nucleophile | 1-Methyl-3-phenylpiperazine (e.g., 18.51 kg) |

| Catalyst/Additive | Potassium fluoride (e.g., 17.42 kg) |

| Solvent | DMSO or DMF (e.g., 100 L or 750 mL) |

| Temperature | 140–154 °C |

| Time | 2–30 hours |

| Atmosphere | Nitrogen |

| Yield | Up to 79–99% (depending on conditions) |

- Procedure Summary:

The halogenated nitrile and 1-methyl-3-phenylpiperazine are combined in DMF or DMSO with potassium fluoride or iodide. The mixture is heated under nitrogen at elevated temperatures for extended periods. After completion, the reaction mixture is cooled, quenched with water, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude piperazine nitrile derivative, which can be purified by recrystallization or chromatography.

Catalytic Hydrogenation to Convert Nitrile to Corresponding Alcohol

A subsequent step involves the catalytic hydrogenation of the nitrile group to produce the corresponding alcohol derivative, which is a key intermediate or final product depending on the target molecule.

-

- Partially deactivated palladium catalyst, often prepared by treatment with iron sulfate to moderate activity and improve selectivity.

-

- Solvent: Aqueous sulfuric acid solution (33–50% by weight).

- Temperature: 25–70 °C (optimal range 60–70 °C).

- Hydrogen pressure: 3 kgf/cm² (approximately 294 kPa).

- Catalyst loading: 0.1 to 5 parts by weight per 100 parts palladium metal.

- Reaction time: 5 to 20 hours depending on temperature.

Typical Procedure:

The nitrile compound is suspended in aqueous sulfuric acid, and the palladium catalyst is added. The mixture is hydrogenated under controlled temperature and pressure. Progress is monitored by HPLC to determine conversion to the alcohol. After reaction completion, the mixture is neutralized with sodium hydroxide, extracted with toluene or ethyl acetate, and purified by recrystallization.

| Example | Temperature (°C) | H2 Pressure (kgf/cm²) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 70 | 3 | 5 | 71.9 | Not stated | 10 mL 50% H2SO4, catalyst 0.2 g |

| 2 | 70 | 3 | 5 | 68.3 | Not stated | 5 mL 50% H2SO4, catalyst 0.2 g |

| 3 | 70 | 3 | Not specified | 69.1 | 95.8 | 33% H2SO4, recrystallized product |

| 4 | 25 | 3 | 20 | 20.9 | Not stated | Lower temperature, longer time |

- Purification:

Recrystallization solvents include toluene, methanol, 1-butanol, and heptane. The crystallized product is washed with a toluene-heptane mixture and dried to achieve high purity (up to 95.8%).

Additional Notes on Catalyst Preparation and Reaction Optimization

The palladium catalyst is partially deactivated by stirring with iron sulfate solution, filtering, and washing to attain controlled catalytic activity, enhancing selectivity and yield.

The hydrogenation pressure typically ranges from 1 to 10 kgf/cm², with optimal yields at 3–5 kgf/cm².

Reaction temperature and acid concentration significantly influence yield and reaction rate; higher temperature and acid concentration favor faster conversion but may reduce selectivity.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Purification Techniques |

|---|---|---|---|---|

| Nucleophilic substitution | Heating halogenated nitrile with piperazine | 2-chloronicotinonitrile, 1-methyl-3-phenylpiperazine, KF, DMF/DMSO, 120–154 °C, 18–30 h, N2 atmosphere | 36–99 | Extraction, recrystallization, chromatography |

| Catalytic hydrogenation | Hydrogenation of nitrile to alcohol | Pd catalyst (partially deactivated), aqueous H2SO4 (33–50%), 25–70 °C, 3 kgf/cm² H2 pressure, 5–20 h | 20.9–71.9 | Neutralization, extraction, recrystallization |

Research Findings and Considerations

The use of partially deactivated palladium catalysts improves selectivity in hydrogenation, minimizing over-reduction or side reactions.

The nucleophilic substitution step benefits from the use of potassium fluoride and nitrogen atmosphere to enhance yield and purity.

Reaction monitoring by HPLC is essential to optimize reaction times and confirm product formation.

Purification by recrystallization from mixed solvents (aromatic, alcohols, hydrocarbons) yields high-purity products suitable for further pharmaceutical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile undergoes various chemical reactions, including:

Condensation Reactions: It can react with benzimidazole derivatives to form benzimidazole-piperazine hybrids.

Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Bases: Sodium hydride, potassium carbonate

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Catalysts: Palladium-based catalysts for certain substitution reactions

Major Products

The major products formed from these reactions include various benzimidazole derivatives and other substituted piperazine compounds.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile has several scientific research applications:

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of drugs targeting the central nervous system.

Chemical Inhibitors: It serves as a chemical inhibitor for cytochrome P450 isoforms, aiding in the study of drug metabolism and potential drug-drug interactions.

Biologically Produced Chemicals: The compound’s structural versatility makes it useful in the production and purification of biologically produced chemicals such as 1,3-propanediol and 2,3-butanediol.

Wirkmechanismus

The exact mechanism of action of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile is not fully understood. similar compounds have been studied for their anxiolytic potential, suggesting that they may interact with the central nervous system and influence neurotransmitter activity. The compound may act on specific molecular targets and pathways involved in neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structural Analogs

Key Observations

Substituent Effects on Properties

Lipophilicity and Solubility :

- The phenyl group in the target compound increases lipophilicity compared to methyl () or methoxy () substituents. The hydrochloride salt in 2-(4-methylpiperazin-1-yl)propanenitrile hydrochloride enhances aqueous solubility .

- The methoxy group in 2-(4-methoxyphenyl)-2-(piperazin-1-yl)acetonitrile introduces moderate polarity, balancing lipophilicity and solubility .

- Steric and Electronic Effects: The bulky imidazoquinoline group in compound 5a () likely reduces synthetic yield (17%) due to steric challenges during coupling reactions .

Pharmacological Implications (Inferred)

- The imidazoquinoline derivative () may exhibit enhanced binding to aromaticity-dependent targets (e.g., kinases or GPCRs) due to its extended conjugated system .

- The trifluoromethylpyrimidine group in the patent compound () highlights a trend toward fluorinated analogs for improved metabolic stability, though this compound is structurally distinct from the target .

Biologische Aktivität

2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 228.29 g/mol. The compound features a piperazine ring, known for its diverse biological activities, and a nitrile functional group that enhances its reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : Investigations have shown that the compound may inhibit the growth of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest.

- Neurological Effects : Given its structural similarity to known psychoactive compounds, this compound may exhibit antidepressant or anxiolytic effects, warranting further investigation into its impact on mood disorders.

The mechanism of action of this compound involves interactions with various molecular targets in biological systems. The piperazine moiety can mimic neurotransmitter structures, potentially affecting neurological pathways. Additionally, the nitrile group may participate in interactions with enzymes or receptors, influencing the compound's activity in various biological contexts.

Research Findings and Case Studies

Several studies have highlighted the biological activity of compounds similar to this compound:

Table 1: Biological Activities and Mechanisms

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Induction of apoptosis and cell cycle arrest | |

| Neurological Effects | Mimicking neurotransmitters affecting mood |

Case Studies

- Antimicrobial Studies : In vitro tests demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent.

- Cancer Research : A study evaluated the anticancer effects of related compounds, showing promising results in inhibiting tumor growth in animal models. The mechanism involved apoptosis induction through mitochondrial pathways.

- Neurological Impact : Research involving molecular docking studies suggested strong binding affinities to serotonin receptors, indicating potential anxiolytic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile, and how is purity confirmed?

- Synthetic Routes : Utilize nucleophilic substitution or coupling reactions between 4-phenylpiperazine and nitrile-containing precursors. For example, derivatives of piperazine-propionitrile scaffolds can be synthesized via condensation reactions under inert atmospheres .

- Purity Analysis : Employ high-performance liquid chromatography (HPLC) with UV detection, referencing impurity standards (e.g., Imp. B(BP): 62337-66-0) to identify byproducts . Confirm molecular structure via H NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing or reactions .

- Waste Management : Segregate nitrile-containing waste in labeled containers for professional disposal to avoid environmental contamination .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm piperazine ring integration (e.g., methyl groups at δ 1.2–1.5 ppm) and nitrile functionality (C≡N stretch at ~2240 cm in IR) .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) provides accurate mass-to-charge ratios (e.g., [M+H] calculated within 1 ppm error) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in piperazine derivatives be resolved?

- Validation Strategies : Compare experimental X-ray diffraction data (e.g., bond angles: C44–C45–C46 = 121.03°) with computational models (DFT-optimized geometries). Use software like Mercury to refine unit cell parameters .

- Case Study : For structurally similar compounds (e.g., (E)-1-(4-Benzhydrylpiperazin-1-yl)ethanone), staggered vs. eclipsed conformations can lead to angle variations (105.5°–179.97°). Cross-validate with powder XRD to rule out polymorphism .

Q. What strategies improve solubility and stability for pharmacological assays?

- Derivatization : Introduce hydrophilic groups (e.g., carboxylates) at the phenyl or nitrile moiety while maintaining the piperazine core. For example, methyl benzoate derivatives (e.g., C1–C7 in ) enhance aqueous solubility .

- Formulation : Use co-solvents like DMSO/PEG 400 (80:20 v/v) for in vitro studies. Monitor stability via accelerated degradation tests (40°C/75% RH for 4 weeks) .

Q. How do computational models predict reactivity or binding affinity?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions with targets like serotonin receptors (5-HT). Validate with SAR data from analogs (e.g., 4-substituted phenyl groups in ) .

- DFT Calculations : Optimize ground-state geometries at the B3LYP/6-31G* level to predict electrophilic reactivity of the nitrile group .

Q. What are common synthetic impurities, and how are they quantified?

- Impurity Profiles :

| Impurity ID | Structure | Detection Method |

|---|---|---|

| Imp. B(BP) | 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | HPLC (RT = 8.2 min) |

| Imp. C(BP) | Chlorophenyl analog | HRMS ([M+2H] = 459.12 m/z) |

- Quantification : Calibrate HPLC with reference standards at 0.1–5.0 µg/mL. Use peak area normalization for impurity ratios .

Methodological Considerations

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies?

- Bioavailability Adjustments : Account for metabolic instability (e.g., cytochrome P450-mediated degradation) by comparing plasma protein binding (PPB) and hepatic microsomal stability assays .

- Dose Escalation : Use allometric scaling (e.g., mg/kg based on body surface area) to translate in vitro IC values to effective in vivo doses .

Q. What experimental designs optimize structure-activity relationship (SAR) studies?

- Scaffold Modification : Synthesize analogs with substituents at the phenyl (e.g., 4-F, 4-Cl) or piperazine position. Test activity against control compounds (e.g., 2-phenylquinoline derivatives in ) .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.